molecular formula C9H13N3O B7881625 2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one

2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one

Cat. No.: B7881625
M. Wt: 179.22 g/mol
InChI Key: DJXOCPHFYNUINN-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of the compound with the identifier “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. Techniques such as solvent recycling, waste minimization, and energy-efficient processes are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound with the identifier “2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of the compound with the identifier “2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of gene expression.

Properties

IUPAC Name

2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXOCPHFYNUINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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